REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([Br:13])=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([NH:6][CH2:7][CH3:8])=[O:5].Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl.CCN(C(C)C)C(C)C>C(Cl)Cl>[Br:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:3]2[C:2]=1[NH:1][C:15](=[O:17])[N:6]([CH2:7][CH3:8])[C:4]2=[O:5]
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NCC)C=CC=C1Br
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Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
was set stirring at 60° C. with a condenser for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure to a yellow residue
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Type
|
CUSTOM
|
Details
|
purified on 24 g SiO2 (eluent: 0-100% EtOAc/hexanes over 25 min, RediSep Gold)
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Duration
|
25 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(N(C(NC12)=O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 736 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |